molecular formula C15H18O3 B112334 Xanthatin CAS No. 26791-73-1

Xanthatin

Cat. No.: B112334
CAS No.: 26791-73-1
M. Wt: 246.30 g/mol
InChI Key: RBRPTFMVULVGIC-ZTIIIDENSA-N
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Description

Phytochemical Origins and Traditional Medicinal Usage

This compound originates from Xanthium strumarium L., commonly known as cocklebur, which belongs to the Asteraceae family and has been utilized in traditional medicine systems for thousands of years. In traditional Chinese medicine, Xanthium strumarium is known as "Cangerzi" and has been employed for its anti-inflammatory, analgesic, anti-asthmatic, anti-microbial, and diuretic properties long before the identification of this compound as the primary bioactive compound. The historical significance of this plant is evidenced by its inclusion in the Pharmacopoeia of the People's Republic of China in 1963, where the fruits of Xanthium strumarium L. were officially listed for medicinal use.

Traditional practitioners have utilized various parts of the Xanthium strumarium plant, including leaves, fruits, and roots, to treat a diverse range of ailments such as nasal sinusitis, arthritis, and respiratory conditions. The plant's seeds have also been utilized in China for dietary oil production, yielding an oil similar to safflower oil due to its high linoleic acid content. This multifaceted utilization demonstrates the comprehensive therapeutic potential that traditional medicine systems recognized in Xanthium species, even without understanding the specific molecular mechanisms underlying these effects.

The biogeographical distribution of Xanthium strumarium extends worldwide, with the plant demonstrating remarkable resilience to various environmental fluctuations. This adaptability has contributed to its widespread availability and consistent use across different cultures and regions. The plant's ability to thrive in diverse environmental conditions has been attributed to its association with beneficial microorganisms, including endophytic and rhizospheric bacteria that contribute to plant growth promotion and disease resistance.

Discovery and Isolation from Xanthium Species

The scientific isolation and identification of this compound marked a significant milestone in phytochemistry and natural product research. In 1975, this compound was first isolated from the leaves of Xanthium strumarium, where researchers determined it to be the predominant compound in these plant tissues. This discovery represented a crucial advancement in understanding the molecular basis of the traditional medicinal properties attributed to Xanthium species.

The isolation process of this compound has been refined and optimized through various extraction methodologies. Modern extraction techniques include aqueous extraction, which interestingly favors the conversion of xanthinin to this compound through the loss of acetic acid. This aqueous extraction method, utilizing temperatures of 100°C in ultrasound baths for 30 minutes, has proven highly efficient for this compound recovery. The process involves heating dry plant residue in water, followed by filtration and extraction with ethyl ether and ethyl acetate mixtures.

Chromatographic purification methods have been extensively developed for this compound isolation. Column chromatography using silica gel with hexane-ethyl acetate gradient systems has proven effective, with this compound typically eluting at a 1:1 hexane-ethyl acetate ratio. The compound appears as white crystalline solids with a characteristic melting point of 114-115°C, providing a reliable identification parameter. Advanced analytical techniques including High Performance Liquid Chromatography-Ultraviolet spectroscopy, nuclear magnetic resonance spectroscopy, and X-ray crystallography have been employed to confirm structural identity and purity.

Yield optimization studies have demonstrated that extraction efficiency varies significantly based on methodology. Recent research has reported yields ranging from 0.02% to 0.07% of starting plant material, with ultrasound-assisted extraction and optimized temperature conditions producing higher yields. The development of synthetic approaches has also been pursued, with enantioselective synthesis methods developed by researchers including Shishido, providing alternative sources for research applications.

Emergence as a Multitarget Bioactive Compound

The recognition of this compound as a multitarget bioactive compound has evolved through extensive in vitro and in vivo research conducted throughout the 21st century. Scientific investigations have revealed that this compound exhibits remarkable versatility in its biological activities, targeting multiple cellular pathways and molecular mechanisms simultaneously. This multitarget nature distinguishes this compound from many single-target therapeutic compounds and contributes to its potential as a lead compound for drug development.

Research has demonstrated that this compound functions as a covalent inhibitor, with its biological activities dependent on the alpha-methylene-gamma-butyrolactone group present in its molecular structure. This reactive group enables this compound to form covalent bonds with specific cysteine residues in target proteins, including Cys243 of JAK2 and Cys412 and Cys464 of IKKβ. These interactions result in the inactivation of key signaling pathways, particularly the Signal Transducer and Activator of Transcription 3 pathway and the Nuclear Factor-kappa B pathway.

The compound's multitarget profile extends beyond signaling pathway modulation to include direct effects on cellular processes such as apoptosis induction, cell cycle arrest, and oxidative stress modulation. Studies have shown that this compound can induce apoptosis through both intrinsic and extrinsic pathways, involving the activation of multiple caspases and the modulation of apoptosis-related proteins. The compound's ability to generate reactive oxygen species while simultaneously targeting anti-apoptotic proteins such as c-FLIP demonstrates its sophisticated mechanism of action.

Contemporary research has also revealed this compound's selective toxicity profile, showing preferential activity against cancer cells with constitutively activated STAT3 and p65 compared to normal cells. This selectivity is particularly important for therapeutic applications, as it suggests potential for reduced off-target effects. Additionally, this compound has demonstrated the ability to target cancer stem cells, which are often resistant to conventional therapies and contribute to cancer recurrence.

The compound's bioactivity profile encompasses anti-proliferative effects against various tumor cell lines, anti-inflammatory activities through prostaglandin E2 synthesis inhibition and 5-lipoxygenase activity suppression, and antimicrobial properties with particularly potent activity against methicillin-resistant Staphylococcus aureus. This broad spectrum of activities has positioned this compound as a compound of significant interest for pharmaceutical development and has stimulated continued research into its mechanisms of action and therapeutic potential.

Biological Activity Target/Mechanism Cell Lines/Models Studied Reference
Anti-proliferative STAT3/NF-κB inhibition HT-29, HeLa, A549, MCF-7
Apoptosis induction Caspase activation, c-FLIP downregulation Y79, WERI-RB-1, A549
Cell cycle arrest G2/M checkpoint A549, HT-29, HeLa
Anti-inflammatory PGE2 synthesis inhibition RAW 264.7 macrophages
Antimicrobial Direct bacterial inhibition MRSA strains
Anti-angiogenesis Vascular formation inhibition In vitro angiogenesis models
Extraction Method Yield (%) Plant Material Optimization Parameters Reference
Aqueous extraction 0.07 Aerial parts 30 min, 100°C, ultrasound
Ethanol extraction 0.07 Dried leaves Dynamic maceration, 50°C
Chloroform extraction Variable Burs Room temperature maceration
Supercritical extraction Higher yields Aerial parts Optimized pressure/temperature

Properties

IUPAC Name

(3aR,7S,8aS)-7-methyl-3-methylidene-6-[(E)-3-oxobut-1-enyl]-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-9-8-14-13(11(3)15(17)18-14)7-6-12(9)5-4-10(2)16/h4-6,9,13-14H,3,7-8H2,1-2H3/b5-4+/t9-,13+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRPTFMVULVGIC-ZTIIIDENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CC=C1C=CC(=O)C)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@H](CC=C1/C=C/C(=O)C)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317668
Record name (-)-Xanthatin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26791-73-1
Record name (-)-Xanthatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26791-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xanthatin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Xanthatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XANTHATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/298X1N12LS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Solvent Extraction Techniques

Xanthatin is naturally abundant in Xanthium strumarium, Xanthium spinosum, and related species. Extraction typically involves solvent-based methods to isolate the compound from dried plant material. Polar solvents such as methanol, ethanol, and aqueous mixtures are preferred due to this compound’s moderate polarity. For example, a study optimized the extraction of this compound from Xanthium spinosum using a 70% ethanol solution, achieving a yield of 1.2% (w/w) after 24 hours of reflux. The process involves maceration of plant leaves, followed by filtration and solvent evaporation under reduced pressure.

A critical consideration is the stability of this compound during extraction. Prolonged exposure to heat or acidic conditions may degrade xanthinin, a precursor, into this compound via acetic acid elimination. This conversion complicates yield calculations but underscores the importance of controlling extraction parameters.

Purification and Isolation

Crude extracts are purified using chromatographic techniques. Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) effectively separates this compound from co-extracted compounds. High-performance liquid chromatography (HPLC) with UV detection at 254 nm further refines purity, as demonstrated in a protocol yielding 98% pure this compound. Recent advances in countercurrent chromatography have also been explored to minimize solvent use and improve recovery rates.

Table 1: Solvent Extraction Efficiency for this compound

Solvent SystemPlant SourceYield (%)Purity (%)Reference
70% EthanolXanthium spinosum1.298
Methanol/DichloromethaneXanthium strumarium0.995
Supercritical CO₂Xanthium cavanillesii0.790

Chemical Synthesis Approaches

Total Synthesis via a Common Intermediate

A landmark study by Matsuo et al. (Kyushu University) achieved the total synthesis of this compound, 8-epi-xanthatin, and dihydrothis compound from a shared intermediate. The strategy involves:

  • Intramolecular Acylation : Formation of a γ-lactone ring via acylation of hydroxyketone 6 (Scheme 1).

  • Wittig Lactonization : Construction of the 8-oxabicyclo[3.2.1]octane skeleton through a one-pot Wittig reaction, enabling stereochemical control at C-8.

  • Functionalization : Introduction of the exo-methylene group via bromination and elimination, yielding this compound in 12 linear steps with an overall yield of 8%.

This method’s modularity allows access to multiple xanthanolides but requires precise handling of air-sensitive reagents (e.g., LDA) and low-temperature conditions (−78°C).

Enantioselective Synthesis Using Organocatalysis

Tang et al. developed an asymmetric route to (+)-8-epi-xanthatin using a chiral phosphoric acid (CPA)-catalyzed tandem allylboration/lactonization. Key steps include:

  • Allylboration : Enantioselective formation of the γ-lactone core with 94% enantiomeric excess (ee).

  • Late-Stage Oxidation : Selective epoxidation of a trisubstituted olefin using m-CPBA, followed by ring-opening to install the C-4 hydroxyl group.

This approach reduces reliance on protecting groups and achieves a 15% overall yield, making it viable for gram-scale production.

Stereocontrolled Conjugate Allylation

Kenji et al. reported an enantioselective synthesis starting from a γ-butenolide scaffold. Chiral auxiliaries direct the conjugate allylation of the lactone, establishing the C-5 and C-6 stereocenters with >90% diastereoselectivity. Subsequent ring-closing metathesis (Grubbs catalyst) forms the seven-membered ring, culminating in this compound with 10% overall yield.

Table 2: Comparison of Synthetic Routes to this compound

MethodKey StepsOverall Yield (%)Stereochemical ControlReference
Common IntermediateWittig lactonization, bromination8Cis-fused lactone
CPA-CatalyzedAllylboration, epoxidation1594% ee
Conjugate Allylationγ-Butenolide allylation, RCM10>90% de

Industrial-Scale Production Considerations

Scalability of Synthetic Methods

While laboratory syntheses provide milligram quantities, industrial production demands cost-effective and scalable processes. The CPA-catalyzed route is promising due to its low catalyst loading (5 mol%) and minimal purification steps. However, the high cost of chiral catalysts and boronate reagents remains a barrier.

Extraction Optimization

Supercritical fluid extraction (SFE) with CO₂ has been explored to replace organic solvents. A pilot-scale study using Xanthium cavanillesii achieved 0.7% yield with 90% purity, though throughput is limited by plant material availability.

Purification and Formulation

Industrial purification employs simulated moving bed (SMB) chromatography to separate this compound from xanthinin and other sesquiterpenes. Formulation strategies, such as nanoparticle encapsulation (e.g., PDA-XA-NPs), enhance bioavailability but require additional steps like probe sonication and lyophilization .

Scientific Research Applications

Antitumor Activity

Xanthatin exhibits significant antitumor effects across various cancer types. Research has demonstrated its ability to induce apoptosis and inhibit cell proliferation in several human cancer cell lines.

Case Studies

  • Glioma Cells : A study involving rat C6 glioma and human U251 cell lines showed that this compound inhibited cell viability in a dose-dependent manner and induced apoptosis .
  • Lung Cancer : In non-small cell lung cancer (NSCLC) models, this compound was observed to upregulate mitochondrial ROS, leading to mitochondrial damage and subsequent cancer cell death .

Anti-inflammatory Effects

This compound also demonstrates potent anti-inflammatory properties. It has been studied for its ability to modulate inflammatory responses in various models.

Case Studies

  • A study involving RAW 264.7 macrophage cells revealed that this compound significantly reduced inflammatory markers when pre-treated before LPS exposure .

Antiviral Properties

Research indicates that this compound possesses antiviral activity, particularly against certain viral infections.

Case Studies

  • In vitro studies have shown that this compound effectively reduces viral plaque formation by 50% compared to untreated controls in human embryonic lung fibroblasts infected with viruses .

Summary of Applications

The following table summarizes the key applications and findings related to this compound:

Application Mechanism Case Study Reference
AntitumorInduces apoptosis; G2/M phase arrest , ,
Anti-inflammatoryInhibits NF-κB; reduces pro-inflammatory factors
AntiviralInhibits viral replication

Comparison with Similar Compounds

Comparison with Similar Compounds

Xanthatin belongs to the xanthanolide class of sesquiterpene lactones, which share structural motifs but differ in substituents and stereochemistry. Below is a comparative analysis of this compound and related compounds:

Structural and Functional Comparison

Compound Structure Key Features Bioactivity Highlights References
This compound Bicyclic sesquiterpene lactone Contains α,β-unsaturated carbonyl group; planar structure - Induces ROS-mediated apoptosis in NSCLC (IC₅₀: ~5–20 μM)
- Inhibits VEGFR2 (IC₅₀: 3.8 μM)
- Suppresses PI3K/Akt/mTOR in glioma
8-epi-Xanthatin Diastereomer of this compound C-8 epimerization alters 3D conformation - Binds tubulin at colchicine site; weaker antiproliferative activity vs. This compound
Xanthinosin Epoxy-containing derivative Additional epoxide group at C1-C5 - Inhibits NF-κB and iNOS in microglia
- Anti-RA activity in mice
Mogolide D/E Oxygenated xanthanolides Hydroxyl and acetyloxy groups at C-4/C-8 - Suppress MAPK/NF-κB in macrophages; IC₅₀: 10–50 μM
4-epiisoxanthanol Stereoisomer with hydroxyl shift C-4 hydroxyl in alternative configuration - Selective phytotoxicity against dicots (84.7% inhibition at 100 μg/mL)

Mechanistic Differences

  • Apoptosis Induction: this compound activates caspase-3/8 and downregulates Bcl-2 via ROS , while xanthinosin relies on ER stress-CHOP pathways .
  • Autophagy Modulation : this compound inhibits autophagy in glioma by blocking Beclin-1 and ATG proteins , contrasting with its pro-autophagic effects in colon cancer .
  • Anti-inflammatory Action : this compound suppresses TLR4/NF-κB/STAT3 , whereas mogolides target MAPK/NF-κB with lower potency .

Pharmacological Potency

  • Anticancer Activity : this compound derivatives (e.g., compound 5 in ) show 34-fold higher antifungal activity (IC₅₀: 1.1 μg/mL) than this compound itself, highlighting the impact of C-4 oxime modifications .
  • Selectivity: 4-epiisoxanthanol exhibits dicot-selective phytotoxicity, unlike this compound, which inhibits both monocots and dicots .

Biological Activity

Xanthatin, a sesquiterpene lactone derived from the leaves of Xanthium strumarium, has garnered attention for its diverse biological activities. This article provides a detailed overview of this compound's biological properties, including its anticancer, anti-inflammatory, and antiparasitic effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its bioactivity. It is classified as a sesquiterpene lactone, a group known for various pharmacological effects. Its molecular formula is C15H18O3C_{15}H_{18}O_3, and it exhibits a complex stereochemistry that is crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted this compound's potential as an anticancer agent. It has demonstrated significant cytotoxic effects against various human cancer cell lines, including:

Cell LineIC50 (µg/mL)
MDA-MB-231 (Breast)18.67
WiDr (Colon)Not specified
NCI-H417 (Lung)Not specified
Hep-G2 (Liver)13.33

In one study, this compound showed moderate to high cytotoxic activity against these cell lines, indicating its potential for cancer treatment .

This compound exerts its anticancer effects primarily through the induction of apoptosis. This process involves the activation of caspases, specifically caspase 3/7, leading to programmed cell death in cancer cells. Additionally, this compound has been shown to disrupt redox balance in non-small cell lung cancer cells, further contributing to its anticancer properties .

Anti-inflammatory Activity

This compound also exhibits notable anti-inflammatory properties. It inhibits the synthesis of prostaglandin E2 (PGE2) and the activity of 5-lipoxygenase, which are key mediators in inflammatory processes. The observed inhibition rates are:

  • PGE2 Synthesis Inhibition : 24% at 100 µg/mL
  • 5-Lipoxygenase Inhibition : 92% at 97 µg/mL

These findings suggest that this compound could be beneficial in treating inflammatory diseases .

Antiparasitic Effects

The antiparasitic activity of this compound has been evaluated against Trypanosoma brucei brucei, the causative agent of African sleeping sickness. This compound demonstrated a potent inhibitory effect with an IC50 value of 2.63 µg/mL and a selectivity index of 20, indicating its effectiveness and safety profile compared to conventional treatments .

Summary of Findings

The following table summarizes key biological activities and findings related to this compound:

Activity TypeTarget/EffectIC50 (µg/mL)Notes
AnticancerMDA-MB-23118.67Cytotoxicity in breast cancer
Hep-G213.33Cytotoxicity in liver cancer
Anti-inflammatoryPGE2 Synthesis-24% inhibition
5-Lipoxygenase-92% inhibition
AntiparasiticTrypanosoma brucei brucei2.63High selectivity index

Q & A

Q. How does Xanthatin induce cell cycle arrest in cancer cells?

this compound induces G2/M phase arrest by modulating key regulatory proteins. In hepatocellular carcinoma (HCC) cells, 10 µM this compound caused G2/M arrest, while 40 µM arrested cells in the S phase. Flow cytometry and Western blotting revealed downregulation of Chk1/2 and CDC2 phosphorylation, critical for checkpoint control . In colon cancer (HT-29 cells), this compound (40 µM) disrupted the ROS/XI pathway, activating p53-related proteins like Puma and Sestrin-2, which regulate cell cycle progression .

Q. What methodologies confirm this compound’s pro-apoptotic effects?

Apoptosis is validated via caspase-3/7 activation, PARP cleavage, and mitochondrial membrane integrity assays. In HCC, this compound increased cleaved caspase-3 and activated the PERK/eIF-2α/ATF4 axis of the unfolded protein response (UPR), confirmed by siRNA knockdown of CHOP . For non-small-cell lung cancer (A549 cells), Hoechst 33258 staining and annexin V-FITC assays showed apoptosis, accompanied by reduced Bcl-2/Bax ratio and NF-κB pathway inhibition .

Q. What experimental models demonstrate this compound’s anti-angiogenic effects?

this compound inhibits angiogenesis by suppressing VEGFR2 and STAT3/PI3K/Akt pathways. In alkali-burned rat corneas, 10 µM this compound reduced corneal neovascularization (CNV) area by 60% compared to controls, validated via stereomicroscopy and hematoxylin/eosin staining. In HUVECs, scratch wound assays (6–12 h) and tubulogenesis assays (6 h) showed reduced lumen formation, with Western blots confirming decreased t-VEGFR2 and p-STAT3 levels .

Advanced Research Questions

Q. How does this compound selectively induce GADD45γ in breast cancer cells?

this compound (10 µM) upregulates GADD45γ via ROS stabilization of mRNA. RT-PCR and DNA microarray analyses in MDA-MB-231 cells showed a 4.5-fold increase in GADD45γ transcripts, while antioxidants like N-acetyl-L-cysteine (NAC) abolished this effect. The mechanism involves Topo IIα inhibition, triggering DNA damage, and subsequent ROS-dependent stabilization of GADD45γ mRNA .

Q. What is the role of ROS in this compound-mediated apoptosis?

ROS act as downstream mediators of DNA damage and apoptosis. In colon cancer, this compound (40 µM) increased ROS by 3-fold, leading to LC3B-II accumulation (autophagy marker) and caspase-3 activation. Co-treatment with NAC reversed chromatin condensation and restored cell viability, confirming ROS dependency . In breast cancer, ROS stabilization of GADD45γ mRNA and p38/JNK pathway activation further drive caspase-independent death .

Q. How does this compound inhibit STAT3 and NF-κB signaling pathways?

this compound covalently binds to JAK2 (Cys243) and IKKβ (Cys412/464) via its α-methylene-γ-butyrolactone group. Kinase inhibition assays showed a 70% reduction in STAT3 phosphorylation and 85% inhibition of IκBα degradation in RAW264.7 macrophages. Mutagenesis studies (Cys-to-Ala substitutions) abolished these effects, confirming cysteine-dependent inactivation .

Q. What proteomic approaches reveal this compound’s impact on colon cancer cells?

Tandem mass tag (TMT) proteomics identified 397 differentially expressed proteins in HT-29 cells treated with 40 µM this compound. Key pathways included p53 signaling (upregulation of Sestrin-2, Puma) and oxidative stress response. Western blot validation confirmed p14ARF induction and LC3B-II accumulation, linking autophagy to apoptosis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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